6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound that belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry, especially as a scaffold for developing new pharmaceuticals. The presence of the piperazine moiety enhances its pharmacological properties, making it a subject of interest in drug design and development.
The synthesis and characterization of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride have been documented in various scientific studies. Notably, research has focused on its antimicrobial properties and its role as a precursor in synthesizing other biologically active compounds .
This compound is classified under:
The synthesis of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can be achieved through several synthetic routes. A common approach involves the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones. In this reaction, an aldehyde, a β-ketoester, and urea or thiourea are reacted under acidic conditions.
The synthesis can also be performed using solvent-free methods, which have been reported to enhance yields and simplify purification processes .
The molecular structure of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride features:
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are often utilized in medicinal chemistry to modify the compound's structure for enhanced biological activity or selectivity.
The mechanism of action of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride primarily involves interaction with biological targets such as enzymes or receptors. It has been shown to exhibit activity against certain microbial strains by inhibiting their growth through disruption of cellular processes.
Relevant data from analytical techniques such as infrared spectroscopy and mass spectrometry confirm these properties .
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific uses:
The synthesis of the 3,4-dihydropyrimidin-4-one (DHPM) core relies predominantly on multi-component reactions (MCRs), which enable atom-efficient convergence of three reactants into a single scaffold. The target compound 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride derives its core structure from modified MCR protocols. Classical approaches employ β-keto esters (e.g., ethyl acetoacetate), aldehydes, and urea/thiourea under acid catalysis to form DHPMs via the Biginelli reaction. For piperazine-substituted derivatives, however, urea is replaced by N-unsubstituted piperazine or protected piperazin-1-yl-carboxamide to incorporate the nitrogenous heterocycle directly at the C2 position [1] [5]. This strategy circumvents post-synthetic N-functionalization challenges. Catalyst screening reveals that Brønsted acids (e.g., HCl) yield <40% of piperazine-DHPMs due to piperazine’s basicity causing side reactions. Alternatively, immobilized Lewis acids like Cu(I)-alumina enhance yields to 60–75% by minimizing protodeamination [6] [8].
Table 1: Catalyst Performance in Piperazine-DHPM Synthesis
Catalyst System | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
HCl (homogeneous) | Ethanol, reflux, 12 h | 30–40 | [4] |
Cu(I)-alumina | Solvent-free, 80°C, 4 h | 65–75 | [8] |
NaHSO₄ | Ethanol, reflux, 6 h | 55–60 | [9] |
Silicotungstic acid/A-15 | Solvent-free, 90°C, 3 h | 80–85 | [8] |
Key limitations include regioselectivity conflicts when unsymmetrical diketones are used and the incompatibility of strongly electrophilic aldehydes with piperazine nucleophiles.
The Biginelli reaction proceeds via an acid-catalyzed iminium mechanism. Initially, aldehyde 1 and urea/piperazine derivative 2 condense to form N-acyliminium ion 3. Enolization of β-keto ester 4 generates nucleophile 5, which attacks 3 to yield open-chain ureide 6. Cyclodehydration then affords DHPM 7 [7]. For piperazine-integrated DHPMs, substituting urea with 1-(aminocarbonyl)piperazine shifts kinetics: the bulkier piperazine slows iminium formation but accelerates cyclization due to reduced steric hindrance in intramolecular attack [1] [10].
Table 2: Mechanistic Steps in Piperazine-DHPM Formation
Step | Intermediate | Role of Catalyst |
---|---|---|
Iminium formation | 3 | Acid activates carbonyl of aldehyde |
Enolization | 5 | Base generates enol tautomer |
Nucleophilic addition | 6 | Lewis acid stabilizes iminium |
Cyclodehydration | 7 | Acid promotes water elimination |
Catalytic innovations address sluggish kinetics:
Conventional Biginelli syntheses use ethanol/HCl under reflux, consuming ~500 kWh·kg⁻¹ of product. Solvent-free modifications reduce energy demand by >60% while eliminating volatile organic compound (VOC) emissions. For 6-Methyl-2-(piperazin-1-yl)-DHPM, milling stoichiometric mixtures of ethyl acetoacetate, aldehyde, and N-Boc-piperazine with granite or quartz catalysts (5–10 mol%) at 40–60°C delivers 60–68% yields in 3–5 hours. Mineral catalysts provide weakly acidic sites (Si–O–H⁺), minimizing side products from piperazine degradation [4].
Table 3: Eco-Catalytic Systems for DHPM Synthesis
Catalyst | Conditions | Yield (%) | Sustainability Metrics |
---|---|---|---|
Granite | Solvent-free, 60°C, 4 h | 60–64 | E-factor: 0.8; PMI*: 3.2 |
Quartz | Solvent-free, 60°C, 3 h | 63–68 | E-factor: 0.7; PMI: 2.9 |
WSi/A-15 | Solvent-free, 90°C, 2 h | 80–85 | E-factor: 1.2; PMI: 5.0 |
[VᵛO₂]@PS | Solvent-free, 80°C, 1.5 h | 90–95 | E-factor: 0.5; PMI: 4.8 |
E-factor: kg waste/kg product; *PMI: Process Mass Intensity*
Heterogeneous catalysts like WSi/A-15 and [VᵛO₂]@PS are reusable ≥5 times without significant activity loss (yield drop <5%), validated by hot-filtration tests [8] [10]. Microwave assistance further cuts reaction times to 10–30 minutes but requires specialized equipment.
The piperazine nitrogen atoms in 6-Methyl-2-(piperazin-1-yl)-DHPM serve as handles for diversification to modulate physicochemical or target-binding properties. Two strategies dominate:
Notably, the dihydrochloride salt form (as in the target compound) stabilizes the free base against oxidation and improves crystallinity. Salt formation occurs by treating the piperazine-DHPM free base with HCl-saturated ethyl acetate, yielding >99% pure dihydrochloride after recrystallization [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1